molecular formula C25H19ClN4O3 B11198575 2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11198575
M. Wt: 458.9 g/mol
InChI Key: AFXOPELVFYXARH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions. One common approach includes the condensation of 4-chlorobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with appropriate reagents to form the pyrazoloquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C25H19ClN4O3/c1-33-19-9-2-15(3-10-19)13-28-24(31)16-4-11-22-20(12-16)23-21(14-27-22)25(32)30(29-23)18-7-5-17(26)6-8-18/h2-12,14,29H,13H2,1H3,(H,28,31)

InChI Key

AFXOPELVFYXARH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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